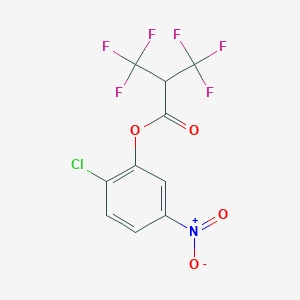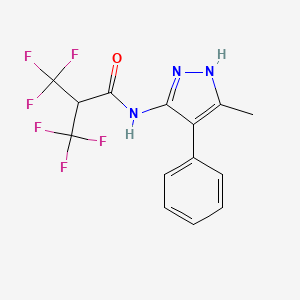![molecular formula C23H26ClNO4S2 B4297882 N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide
説明
N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide, commonly known as ABE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. ABE is a sulfonamide-based compound that has been synthesized using specific methods to ensure its purity and efficacy.
科学的研究の応用
ABE has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory diseases. ABE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ABE has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of ABE involves the inhibition of specific enzymes and pathways that are involved in various cellular processes. ABE inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a crucial role in tumor growth and survival. ABE also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. By inhibiting these enzymes, ABE can effectively target cancer cells and inflammatory processes.
Biochemical and Physiological Effects
ABE has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory processes. ABE has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases.
実験室実験の利点と制限
ABE has several advantages for lab experiments, including its high purity and efficacy, making it suitable for various scientific research applications. However, ABE also has some limitations, including its high cost and limited availability.
将来の方向性
There are numerous future directions for the research and development of ABE. One potential direction is the further investigation of its potential applications in cancer research, neurodegenerative diseases, and inflammatory diseases. Additionally, the development of more cost-effective synthesis methods and the optimization of ABE's efficacy and safety profile are also potential future directions. Overall, ABE has significant potential for various scientific research applications, and further research is needed to fully explore its potential.
特性
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S2/c24-19-4-6-20(7-5-19)30(26,27)21-2-1-3-22(11-21)31(28,29)25-15-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,25H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZYNIKGJGYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(anilinocarbonyl)-4-methyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4297802.png)
![6'-amino-3'-(2,5-dimethyl-3-thienyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4297810.png)
![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)


![10-(3-methylbenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297851.png)

![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)
![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)octahydroquinolin-4(1H)-one](/img/structure/B4297894.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
